Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate
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Overview
Description
Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate is a chemical compound with the molecular formula C19H28O4 . It has an average mass of 320.423 Da and a monoisotopic mass of 320.198761 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate consists of 19 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms . It contains 51 bonds in total, including 23 non-H bonds, 8 multiple bonds, 13 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic ether .Physical And Chemical Properties Analysis
Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate has a molecular weight of 320.42 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available sources .Scientific Research Applications
Synthesis of Dioxo-Dioxane and Dioxo-Dioxepane Ethyl Oleate Derivatives
Two novel compounds, ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate and ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate, were synthesized from oleic acid. These compounds were derived through esterification and exhibited properties relevant for bio-lubricant applications, such as density, total acid number, and iodine value. Their potential as bio-lubricants was emphasized due to their favorable properties compared to standard commercial lubricants (Wahyuningsih & Kurniawan, 2020).
Synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid
This research involved the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid through a two-step process from 4,4′-dihydroxybiphenyl. The study detailed the optimal reaction conditions and characterized the synthesized compound using FTIR, NMR, and confirmed its thermotropic liquid crystalline nature (Li, 2009).
Synthesis and Properties of Ortho-Alkyl-Substituted Phenyl Octasilsesquioxane
The study focused on the synthesis of ortho-methyl- and ethyl-substituted phenyl octasilsesquioxanes with a cubic structure. The research explored the effect of the alkyl substituent's position on the phenyl group on yield and properties like thermal behavior and solubility (Pakjamsai & Kawakami, 2005).
Safety And Hazards
properties
IUPAC Name |
ethyl 8-oxo-8-(4-propan-2-yloxyphenyl)octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-4-22-19(21)10-8-6-5-7-9-18(20)16-11-13-17(14-12-16)23-15(2)3/h11-15H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWHQBBGLZIHST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645792 |
Source
|
Record name | Ethyl 8-oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate | |
CAS RN |
898757-77-2 |
Source
|
Record name | Ethyl 8-oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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